叔丁基甲基-d3醚

描述

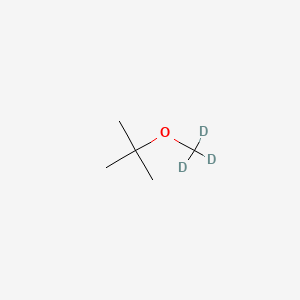

Tert-Butyl methyl-d3 ether is a deuterated NMR solvent that is useful in NMR-based research and analyses . It has a linear formula of (CH3)3COCD3 .

Molecular Structure Analysis

The molecular weight of tert-Butyl methyl-d3 ether is 91.17 . Its SMILES string is [2H]C([2H])([2H])OC©©C and its InChI is 1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 .Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Tert-Butyl methyl-d3 ether is a liquid with a refractive index of n20/D 1.368 (lit.) and a density of 0.765 g/mL at 25 °C (lit.) . It has a boiling point of 55-56 °C (lit.) .科学研究应用

Solvent for Chromatography

“tert-Butyl methyl ether” is used as a solvent for chromatography . Chromatography is a technique used to separate mixtures of chemical substances into their individual components. This compound, due to its unique properties, can act as an effective medium for the separation process .

Manufacturing of Chemicals, Drugs, and Drug Intermediates

This compound is used in the manufacturing of chemicals, drugs, and drug intermediates . Its chemical properties make it a valuable component in the synthesis of various products .

Mobile Phase in High Performance Liquid Chromatography (HPLC)

“tert-Butyl methyl ether” is used as a mobile phase in High Performance Liquid Chromatography . HPLC is a type of chromatography used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material .

NMR Solvent

“tert-Butyl methyl-d3 ether” is a deuterated NMR solvent useful in NMR-based research and analyses . NMR (Nuclear Magnetic Resonance) is a research technique that exploits the magnetic properties of certain atomic nuclei. This compound is used as a solvent in NMR because it does not interfere with the magnetic field and provides a clear spectrum for analysis .

Adsorption and Oxidation Combined Process

The compound has been studied for its use in adsorption and oxidation combined processes to remove pollutants . The materials commonly used in the combined process, such as zeolite and activated carbon, are compared . The physical and chemical properties and functions of different materials are explored .

Production of Methyl 2,2-dimethylpropanoate

Methyl tert-butyl ether (MTBE) is used in the production of methyl 2,2-dimethylpropanoate (methyl privalate) via Koch carbonylation chemistry . This is an important process in the chemical industry .

安全和危害

Tert-Butyl methyl-d3 ether is a highly flammable liquid and vapor that causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces; using only non-sparking tools; using explosion-proof electrical, ventilating, and lighting equipment; and taking precautionary measures against static discharge .

作用机制

Target of Action

The primary target of tert-Butyl methyl-d3 ether is the cytochrome P450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

tert-Butyl methyl-d3 ether interacts with its target, the cytochrome P450 enzyme system, through a series of reactions. The ether oxygen of tert-Butyl methyl-d3 ether is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The metabolism of tert-Butyl methyl-d3 ether involves the initial attack by a monooxygenase . In several cases, the enzyme was characterized as a cytochrome P-450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of tert-butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .

Pharmacokinetics

tert-Butyl methyl-d3 ether is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It has a boiling point of 55-56 °C and a density of 0.765 g/mL at 25 °C . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability. Absorbed tert-Butyl methyl-d3 ether and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .

Result of Action

The molecular and cellular effects of tert-Butyl methyl-d3 ether’s action include the transformation of the substance by cytochrome P450 to tert-butyl alcohol and formaldehyde . In humans exposed to high amounts of tert-Butyl methyl-d3 ether in drinking water, it might induce programmed cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl methyl-d3 ether. For instance, it is very stable under alkaline, neutral, and weakly acidic conditions . In the presence of strong acids, it is cleaved to methanol and isobutene . Furthermore, it is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions .

属性

IUPAC Name |

2-methyl-2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583703 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl-d3 ether | |

CAS RN |

29366-08-3 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl methyl-d3 ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)